L-Tryptophan Isopropyl Ester Hydrochloride
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Overview
Description
Isopropyl L-tryptophanate hydrochloride is a chemical compound derived from L-tryptophan, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl L-tryptophanate hydrochloride can be synthesized through the esterification of L-tryptophan followed by acidification. The process typically involves the reaction of L-tryptophan with isopropyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isopropyl L-tryptophanate. This ester is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of isopropyl L-tryptophanate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Isopropyl L-tryptophanate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring of the tryptophan moiety.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Isopropyl L-tryptophanate hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of isopropyl L-tryptophanate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in tryptophan metabolism, influencing pathways related to serotonin and melatonin synthesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl L-tryptophanate hydrochloride
- Ethyl L-tryptophanate hydrochloride
- L-tryptophan methyl ester hydrochloride
Uniqueness
Isopropyl L-tryptophanate hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The isopropyl group may provide distinct steric and electronic effects, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)18-14(17)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
NLQCNZIZRSOJNB-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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